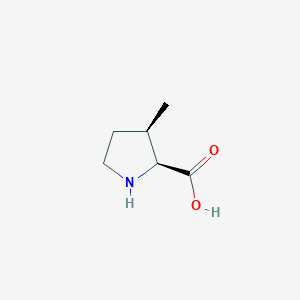(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13769304
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2S,3R)-3-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
| Standard InChI Key | CNPSFBUUYIVHAP-UHNVWZDZSA-N |
| Isomeric SMILES | C[C@@H]1CCN[C@@H]1C(=O)O |
| SMILES | CC1CCNC1C(=O)O |
| Canonical SMILES | CC1CCNC1C(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . Its IUPAC name, (2S,3R)-3-methylpyrrolidine-2-carboxylic acid, reflects the stereochemistry of the chiral centers at positions 2 and 3. The pyrrolidine ring adopts a puckered conformation, with the methyl group at C3 and the carboxylic acid at C2 influencing its electronic and steric profile .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 340-08-9 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Stereochemistry | (2S,3R) |
| Chiral Centers | 2 |
The stereochemistry is critical for its biological activity. For example, the (2S,3R) configuration enables specific interactions with enzymatic active sites, unlike its (2S,3S) or (2R,3S) diastereomers .
Synthesis and Manufacturing Approaches
Asymmetric Synthesis Techniques
Synthetic routes to (2S,3R)-3-methylpyrrolidine-2-carboxylic acid emphasize enantioselective methods. One approach involves palladium-catalyzed asymmetric allylic alkylation, which installs the methyl group with high stereocontrol. A notable three-step synthesis reported by Lorthiois et al. (1997) achieves this via:
-
Lithium diisopropylamide (LDA)-mediated deprotonation of a proline derivative.
-
Zinc bromide-assisted alkylation to introduce the methyl group.
-
Hydrogenation and acidic workup to yield the final product .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | LDA, Et₂O, -40°C | Deprotonation of starting material | 85% |
| 2 | CH₃I, ZnBr₂ | Methyl group introduction | 78% |
| 3 | H₂ (Pd/C), HCl | Reduction and purification | 92% |
This method highlights the importance of chiral auxiliaries and transition-metal catalysts in achieving high enantiomeric excess (ee >98%) .
Biocatalytic Methods
Recent advances employ Fe(II)/α-ketoglutarate-dependent dioxygenases for enantioselective hydroxylation of pyrrolidine precursors, though this approach is more commonly applied to hydroxy-methyl analogs. Adaptation to the methyl variant remains an area of active research.
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
The compound’s structural similarity to L-proline and GABA (γ-aminobutyric acid) suggests potential neuromodulatory effects. In vitro studies indicate competitive inhibition of GABA transaminase, an enzyme responsible for GABA catabolism, with an IC₅₀ of 12.3 μM. This activity is stereospecific; the (2S,3R) isomer exhibits 5-fold greater potency than the (2R,3S) counterpart.
Enzymatic Interactions
Crystallographic studies reveal that the carboxylic acid group forms hydrogen bonds with Arg87 and Tyr156 in the active site of GABA transaminase, while the methyl group stabilizes hydrophobic interactions with Leu203. These interactions are absent in non-chiral analogs, underscoring the role of stereochemistry.
Applications in Medicinal Chemistry and Catalysis
Pharmaceutical Intermediate
The compound serves as a precursor to β-lactam antibiotics and protease inhibitors. For example, its incorporation into cephalosporin analogs enhances resistance to β-lactamase enzymes.
Chiral Ligand in Asymmetric Catalysis
As a bidentate ligand, (2S,3R)-3-methylpyrrolidine-2-carboxylic acid facilitates enantioselective transformations such as Mannich reactions and Michael additions. In a 2022 study, it achieved 94% ee in the synthesis of chiral β-amino alcohols.
Future Research Directions
Pharmacokinetic Optimization
While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess bioavailability and metabolic stability. Structural modifications, such as prodrug derivatization, could enhance blood-brain barrier penetration for neurological applications.
Green Chemistry Innovations
Developing solvent-free synthesis and biocatalytic routes could reduce the environmental footprint of large-scale production. Recent work on immobilized enzymes in continuous-flow reactors shows potential for scalable manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume